Cas no 1208486-83-2 (3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-ol)

3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-ol 化学的及び物理的性質
名前と識別子
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- 8-Azabicyclo[3.2.1]octan-3-ol, 8-(1-methylethyl)-3-phenyl-
- 3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-ol
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- MDL: MFCD13196444
- インチ: 1S/C16H23NO/c1-12(2)17-14-8-9-15(17)11-16(18,10-14)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3
- InChIKey: BDTLYLOQSHJPNQ-UHFFFAOYSA-N
- ほほえんだ: C12N(C(C)C)C(CC1)CC(C1=CC=CC=C1)(O)C2
3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89080-0.1g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 0.1g |
$999.0 | 2023-09-01 | ||
Enamine | EN300-89080-10.0g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 10.0g |
$5297.0 | 2023-02-11 | ||
Enamine | EN300-89080-1g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 1g |
$1135.0 | 2023-09-01 | ||
Enamine | EN300-89080-0.5g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 0.5g |
$1090.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549401-1g |
8-Isopropyl-3-phenyl-8-azabicyclo[3.2.1]Octan-3-ol |
1208486-83-2 | 98% | 1g |
¥7142.00 | 2024-08-09 | |
Enamine | EN300-89080-1.0g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 1.0g |
$1135.0 | 2023-02-11 | ||
Enamine | EN300-89080-5.0g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 5.0g |
$3406.0 | 2023-02-11 | ||
Enamine | EN300-89080-5g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 5g |
$3406.0 | 2023-09-01 | ||
Enamine | EN300-89080-0.25g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 0.25g |
$1045.0 | 2023-09-01 | ||
Enamine | EN300-89080-0.05g |
3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
1208486-83-2 | 0.05g |
$953.0 | 2023-09-01 |
3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-ol 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
3-phenyl-8-(propan-2-yl)-8-azabicyclo3.2.1octan-3-olに関する追加情報
Comprehensive Overview of 3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 1208486-83-2)
The compound 3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 1208486-83-2) is a structurally unique bicyclic molecule that has garnered significant interest in the field of medicinal chemistry and pharmaceutical research. Its distinctive azabicyclo[3.2.1]octane core, combined with a phenyl group and an isopropyl substitution, makes it a valuable scaffold for drug discovery. Researchers are particularly intrigued by its potential applications in targeting neurological and metabolic disorders, which are among the most searched topics in modern pharmacology.
One of the key features of 3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is its ability to interact with specific receptors in the central nervous system. This property aligns with the growing demand for novel compounds that address conditions like anxiety, depression, and chronic pain. The azabicyclo framework is known for its conformational rigidity, which enhances binding affinity and selectivity—a hot topic in structure-activity relationship (SAR) studies. Recent searches on platforms like PubMed and Google Scholar highlight the increasing focus on such scaffolds for their potential in GPCR modulation.
From a synthetic perspective, the preparation of CAS No. 1208486-83-2 involves sophisticated organic transformations, including ring-closing reactions and stereoselective synthesis. These methods are frequently discussed in academic forums and industry webinars, reflecting the compound's relevance in cutting-edge research. The inclusion of a propan-2-yl group further enhances its lipophilicity, a property often explored in drug delivery optimization—a trending subject in pharmaceutical sciences.
In addition to its pharmacological potential, 3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has also been studied for its biochemical stability and metabolic profile. These aspects are critical for drug candidates, as evidenced by the surge in searches related to ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound's balanced polarity, attributed to its hydroxyl group and aromatic ring, makes it a promising candidate for further preclinical evaluation.
The versatility of CAS No. 1208486-83-2 extends to its potential use in catalysis and material science. Its rigid bicyclic structure can serve as a ligand or building block for advanced materials, a topic gaining traction in interdisciplinary research. As the scientific community continues to explore sustainable and efficient synthetic routes, this compound's unique attributes position it as a subject of ongoing investigation.
In summary, 3-phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol represents a fascinating intersection of chemistry and biology. Its structural complexity, combined with its potential therapeutic and industrial applications, ensures its place in contemporary scientific discourse. For researchers and enthusiasts alike, this compound offers a wealth of opportunities to explore the frontiers of molecular design and drug development.
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